molecular formula C15H24 B1238244 cis-beta-Farnesene CAS No. 28973-97-9

cis-beta-Farnesene

Cat. No. B1238244
CAS RN: 28973-97-9
M. Wt: 204.35 g/mol
InChI Key: JSNRRGGBADWTMC-QINSGFPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cis-beta-Farnesene (CβF) is a sesquiterpene hydrocarbon that is found in a variety of plants and insects. It is a volatile compound that is used in many applications, such as flavorings, fragrances, and insect repellents. CβF is a key component of the essential oils of many plants, and it is used in the synthesis of other sesquiterpenes. It is also used in the production of many pharmaceuticals and other compounds.

Scientific Research Applications

Photochemistry Studies Research into the photochemistry of β-farnesene has shown its behavior under ultraviolet irradiation, both with and without photosensitizers. Courtney and McDonald (1969) discovered that α-farnesene undergoes cis-trans isomerization, while β-farnesene yields a mixture of bicyclohexanes and a substituted cyclobutene when irradiated (Courtney & McDonald, 1969).

Biological and Ecological Roles The role of (E)-β-farnesene in ecological communication is significant. Crock et al. (1997) found that this sesquiterpene is used extensively by plants and insects for communication, being part of the essential oil of peppermint and synthesized by a cloned sesquiterpene synthase from Mentha x piperita (Crock, Wildung, & Croteau, 1997).

Spectroscopic Characterization Svatoš and Attygalle (1997) have characterized vinyl-substituted, carbon-carbon double bonds, including cis and trans isomers of β-farnesene, using vapor-phase infrared spectra. This characterization aids in understanding the stereochemistry of these bonds in natural products (Svatoš & Attygalle, 1997).

Synthesis Research Research on the synthesis of different isomers of farnesene, including (Z)-β-farnesene, has been conducted by Anet (1970), providing insights into their chemical properties and behaviors (Anet, 1970).

Atmospheric Chemistry The gas-phase reaction of (E)-β-farnesene with ozone has been studied by Kourtchev et al. (2009). They found that this reaction leads to the formation of various carbonyl products, suggesting its role in atmospheric chemistry and potential environmental impacts (Kourtchev, Bejan, Sodeau, & Wenger, 2009).

Biotechnological Production Shi et al. (2021) engineered the yeast Yarrowia lipolytica for overproduction of β‐farnesene. Their study demonstrated how genetic engineering and fermentation processes can be utilized to produce sesquiterpenoids more cost-efficiently (Shi et al., 2021).

Potential in Agriculture and Pest Control The potential of β-farnesene and its derivatives in agriculture, particularly as an insecticidal agent and in controlling aphid populations, has been explored. Sun et al. (2011) synthesized analogues of (E)-β-farnesene with insecticidal activity, suggesting its application in aphid control (Sun et al., 2011).

Neuroprotective Properties Arslan et al. (2020) investigated the neuroprotective effects of farnesene sesquiterpene on an in vitro model of Alzheimer’s disease, suggesting its potential therapeutic application in neurodegenerative disorders (Arslan, Türkez, & Mardinoğlu, 2020).

Lignocellulosic Biomass Utilization Research by You et al. (2019) involved the utilization of corncobs for β-farnesene production in Escherichia coli, demonstrating the viability of using lignocellulosic biomass for sustainable chemical production (You et al., 2019).

properties

IUPAC Name

(6Z)-7,11-dimethyl-3-methylidenedodeca-1,6,10-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-6-14(4)10-8-12-15(5)11-7-9-13(2)3/h6,9,12H,1,4,7-8,10-11H2,2-3,5H3/b15-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSNRRGGBADWTMC-QINSGFPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=C)C=C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C\CCC(=C)C=C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101017764
Record name (6Z)-beta-Farnesene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

beta-Farnesene, (6Z)-

CAS RN

28973-97-9
Record name (Z)-β-Farnesene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28973-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Farnesene, (6Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028973979
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (6Z)-beta-Farnesene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .BETA.-FARNESENE, (6Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7F9BVF1UR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-beta-Farnesene
Reactant of Route 2
cis-beta-Farnesene
Reactant of Route 3
cis-beta-Farnesene
Reactant of Route 4
cis-beta-Farnesene
Reactant of Route 5
cis-beta-Farnesene
Reactant of Route 6
Reactant of Route 6
cis-beta-Farnesene

Q & A

Q1: What is the significance of cis-beta-farnesene in the context of aroma and flavor?

A1: Cis-beta-farnesene contributes significantly to the aroma profile of several plants. Research has identified it as a key aroma compound in Changpo (Acorus calamus var. angustatus Bess) leaves. [] Similarly, in Hallabong (a type of citrus fruit), cis-beta-farnesene, along with citronellal and citronellyl acetate, are considered character impact odorants. [] These findings highlight its importance in shaping the sensory perception of these plants.

Q2: How does the chemical composition of cis-beta-farnesene contribute to its aroma?

A2: While specific details on how the structure of cis-beta-farnesene interacts with olfactory receptors are not provided in the provided research, its volatile nature allows it to easily reach olfactory receptors in the nose. The presence of the conjugated double bonds likely influences its interaction with these receptors, leading to the perception of its characteristic aroma.

Q3: What analytical techniques are commonly employed to identify and quantify cis-beta-farnesene in plant extracts?

A4: Gas chromatography coupled with mass spectrometry (GC-MS) is widely used to analyze the volatile components of plant extracts, including cis-beta-farnesene. [, , ] This technique allows for the separation and identification of individual compounds based on their mass-to-charge ratios. Furthermore, aroma extract dilution analysis (AEDA) and sniffing tests coupled with gas chromatography-olfactometry are employed to determine the aroma potency and characteristics of volatile compounds like cis-beta-farnesene. [, ]

Q4: What are the primary sources and extraction methods for obtaining cis-beta-farnesene?

A5: Cis-beta-farnesene is found in various plant sources, with the provided research highlighting its presence in Echinops grijisii roots, Changpo leaves, various potato varieties, Matricaria chamomilla, and Citrus Hallabong peel oil. [, , , , ] Hydrodistillation appears to be a common method for extracting essential oils rich in cis-beta-farnesene from these plants. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.